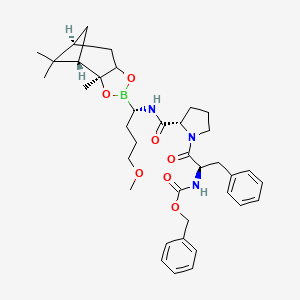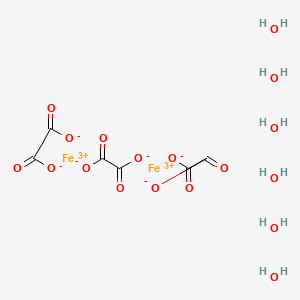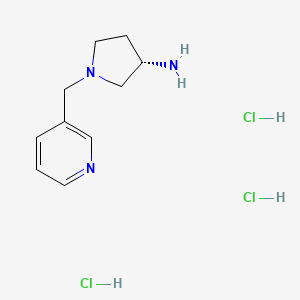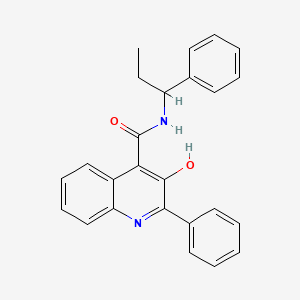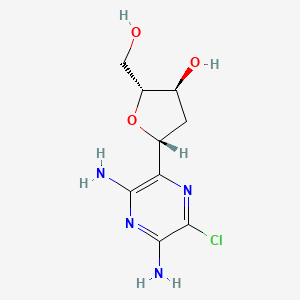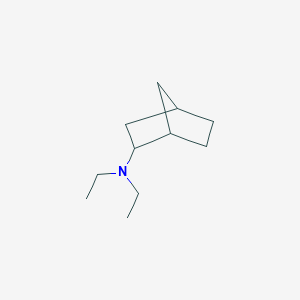![molecular formula C17H16N4 B1143102 4-[1-Cyano-3-(diethyliminio)-1-propenyl]phenyldicyanomethanide CAS No. 174280-29-6](/img/structure/B1143102.png)
4-[1-Cyano-3-(diethyliminio)-1-propenyl]phenyldicyanomethanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[(2,5-Dioxopyrrol-1-yl)methyl]cyclohexane-1-carbohydrazide
Synthesis Analysis
Synthesis of related compounds often involves multi-step reactions starting from basic cyclohexanone derivatives, as seen in the synthesis of methyl-2,4-bis(cyclohexane)dispiro-1,2,3,4,4a,5,6,7-octahydro-(1H,3H)-quinazoline-8-carbodithioate from cyclohexanone and carbon disulfide, characterized by spectroscopic methods (Contreras et al., 2001).
Scientific Research Applications
Structural Studies and Non-Linear Optical Materials
The crystal structure of a series of organic compounds, including "4-[1-Cyano-3-(diethyliminio)-1-propenyl]phenyldicyanomethanide," was determined through X-ray crystallography. These compounds exhibited quinoidal characteristics and predominantly zwitterionic ground state character, suggesting high dipole moments and negative solvatochromism. This structural insight underlines their potential in non-linear optical material applications due to their significant dipole moments and solvatochromic behavior Cole et al., 1997.
Photoluminescent Materials
Another application area is in photoluminescent materials, where cyano-substituted oligo(p-phenylene vinylene) derivatives, related to the core structure of "4-[1-Cyano-3-(diethyliminio)-1-propenyl]phenyldicyanomethanide," were used as built-in deformation sensors in thermoplastic polyurethanes (TPUs). These compounds could reversibly change their photoluminescence color upon applied strain, indicating their utility in developing self-assessing elastomers Crenshaw & Weder, 2006.
Electropolymerization and Conductive Films
The electropolymerization of derivatives structurally related to "4-[1-Cyano-3-(diethyliminio)-1-propenyl]phenyldicyanomethanide" has been studied for the synthesis of conductive films. These studies have revealed that such compounds can form polyviologen films through electropolymerization, which exhibit electrochromic properties, changing color upon electrochemical redox reactions. This property is crucial for the development of smart coatings and electrochromic devices Saika et al., 1993.
Anticancer Agents
A related area of research has focused on compounds with structural motifs similar to "4-[1-Cyano-3-(diethyliminio)-1-propenyl]phenyldicyanomethanide" for potential applications as cytotoxic and anticancer agents. These studies have synthesized derivatives and evaluated their cytotoxicity toward various cancer cell lines, suggesting the potential of these compounds in cancer therapy Dimmock et al., 1998.
properties
IUPAC Name |
2-[4-[1-cyano-3-(diethylamino)prop-2-enylidene]cyclohexa-2,5-dien-1-ylidene]propanedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4/c1-3-21(4-2)10-9-16(11-18)14-5-7-15(8-6-14)17(12-19)13-20/h5-10H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XURNBIJGNBABLW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C=CC(=C1C=CC(=C(C#N)C#N)C=C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-Cyano-3-(diethyliminio)-1-propenyl]phenyldicyanomethanide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


